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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-c]pyridine-2-

carboxamide

CAS No.: 40068-76-6

Cat. No.: B3351813 Get Quote

Introduction & Compound Analysis
6-azaindole-2-carboxamide is a critical scaffold in medicinal chemistry, particularly in the design

of kinase inhibitors (e.g., JAK, FGFR) and allosteric modulators. Its structural duality—

possessing both an indole-like hydrogen bond donor/acceptor system and a basic pyridine

nitrogen—presents specific chromatographic challenges.

Physicochemical Profile[1][2][3][4][5][6][7][8]
IUPAC Name: 1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Molecular Formula: C₇H₆N₂O

Basicity (pKa): The pyridine nitrogen (N6) has a pKa of approximately 7.95.[1] The

carboxamide group at C2 is electron-withdrawing, potentially lowering this pKa slightly to

~7.0–7.5.

Acidity: The pyrrole NH (N1) is weakly acidic (pKa > 14).

Solubility: Moderate in methanol/DMSO; poor in water and non-polar solvents.

Chromatographic Implications: Because the pKa of the pyridine nitrogen is near neutral pH,

running this compound at pH 6–8 will result in mixed ionization states, leading to split peaks or
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severe tailing. The method must operate either significantly below (pH < 3) or above (pH > 9)

the pKa.

Impurity Profiling & Synthetic Origins
Before method development, one must anticipate the impurities. The synthesis typically

involves the oxidation of 6-azaindole or coupling reactions.

Likely Impurities
Starting Material (SM): 6-Azaindole (1H-pyrrolo[2,3-c]pyridine).[1][2][3] Less polar than the

acid, but lacks the amide H-bonding capability.

Intermediate: 6-Azaindole-2-carboxylic acid.[4] Highly polar, likely to elute at the solvent front

(t0) in standard reversed-phase (RP) conditions.

By-products: Decarboxylation products or coupling reagent residues (e.g., urea byproducts

from EDC/DCC).
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Figure 1: Synthetic pathway highlighting potential process impurities (Red/Yellow) relative to

the target (Green).

Method Development Strategy
Column Selection: The "Silanol Effect"
Standard C18 columns often exhibit peak tailing for basic azaindoles due to the interaction

between the positively charged pyridine nitrogen (at acidic pH) and residual silanols on the

silica surface.
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Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded group

column. These columns provide electrostatic repulsion of basic analytes or shield silanols,

ensuring sharp peak shapes.

Primary Choice: Waters XSelect CSH C18 (High loadability, excellent peak shape for

bases).

Secondary Choice: Phenomenex Luna Omega Polar C18.

Mobile Phase pH Selection
Low pH (Recommended): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

Mechanism:[1] At pH ~2.0, the pyridine nitrogen is fully protonated (

). This ensures a single species and improves solubility. TFA pairs with the cation to
increase retention and improve shape, though it suppresses MS signal.

High pH (Alternative): 10 mM Ammonium Bicarbonate (pH 10).

Mechanism:[1] At pH 10, the molecule is neutral (

). This drastically changes selectivity and increases retention on C18. Requires a high-pH
stable column (e.g., C18 Hybrid).

Experimental Protocol
Reagents & Equipment

Instrument: HPLC system with PDA (Photodiode Array) detector (e.g., Agilent 1260/1290 or

Waters Alliance).

Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water.

Additives: Trifluoroacetic Acid (TFA) > 99.0% purity (fresh ampoule recommended).

Chromatographic Conditions (Standard Method)
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Parameter Condition Rationale

Column
CSH C18, 150 x 4.6 mm, 3.5

µm

Balances resolution and

backpressure; resists basic

tailing.

Mobile Phase A Water + 0.1% TFA (v/v)
pH ~2.0 ensures full

protonation of pyridine N.

Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Matches ionic strength of A;

prevents baseline drift.

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.

Col. Temp. 40°C
Improves mass transfer,

sharpening peaks.

Detection UV 254 nm (BW 4 nm)
Common max for indole

systems. Reference off.

Injection Vol. 5–10 µL Avoid overloading.

Gradient Program
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Time (min) % Mobile Phase B Event

0.0 5
Initial equilibration (retain polar

acid impurity).

2.0 5
Isocratic hold to separate

injection pulse from t0.

15.0 60
Linear gradient to elute target

and hydrophobic SM.

18.0 95
Wash step to remove

dimers/oligomers.

20.0 95 Hold wash.

20.1 5 Return to initial.[5][1][6]

25.0 5 Re-equilibration.

Sample Preparation
Stock Solution: Dissolve 5 mg of 6-azaindole-2-carboxamide in 10 mL of DMSO (Final conc:

0.5 mg/mL). Note: Avoid dissolving solely in MeCN as solubility may be limited.

Working Standard: Dilute Stock 1:10 with Water/MeCN (90:10) to match initial mobile phase

conditions. Final conc: 50 µg/mL.

Filtration: 0.22 µm PTFE or Nylon filter.

Method Optimization & Decision Logic
If the initial chromatogram is unsatisfactory, follow this logic flow to troubleshoot.
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Figure 2: Decision tree for optimizing the separation of azaindole derivatives.

System Suitability & Validation Parameters
To ensure the method is reliable (Trustworthiness), the following criteria must be met before

routine analysis.
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System Suitability Test (SST)
Tailing Factor (

): Must be < 1.5 for the main peak. (Azaindoles are prone to

on bad columns).

Theoretical Plates (

): > 5000.

Precision: %RSD of peak area for 6 replicate injections < 1.0%.

Linearity & Range
Prepare solutions from 0.1 µg/mL (LOQ level) to 100 µg/mL (120% of target).

Acceptance:

.

Specificity (Forced Degradation)
Perform stress testing to prove the method separates the API from degradants:

Acid: 0.1 N HCl, 60°C, 2 hours. (Expect hydrolysis to carboxylic acid).

Base: 0.1 N NaOH, 60°C, 2 hours. (Expect rapid hydrolysis).

Oxidation: 3% H₂O₂, RT, 4 hours. (Expect N-oxide formation on pyridine N).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3351813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

